molecular formula C16H13N3O2 B091142 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 16015-59-1

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Cat. No. B091142
CAS RN: 16015-59-1
M. Wt: 279.29 g/mol
InChI Key: CNLKBXSFYXUQQH-UHFFFAOYSA-N
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Description

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a chemical compound that has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.

Scientific Research Applications

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been studied extensively for its potential applications in the field of medicinal chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and antitumor activities. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism Of Action

The mechanism of action of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to bind to certain receptors in the brain, such as the NMDA receptor, which is involved in learning and memory.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide have been investigated in various studies. The compound has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of diseases such as Alzheimer's and Parkinson's disease. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in tumor cells.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are many future directions for research on 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide. One area of research could be to investigate its potential as a therapeutic agent for the treatment of Alzheimer's and Parkinson's disease. Another area of research could be to investigate its potential as an anticancer agent. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of 3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has been achieved using various methods. One of the most common methods involves the reaction of benzylamine with phthalic anhydride in the presence of a catalyst such as pyridine. The resulting product is then treated with a reducing agent such as sodium borohydride to yield the desired compound. Other methods involve the use of different starting materials and reaction conditions.

properties

CAS RN

16015-59-1

Product Name

3-Benzyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

3-benzyl-4-oxophthalazine-1-carboxamide

InChI

InChI=1S/C16H13N3O2/c17-15(20)14-12-8-4-5-9-13(12)16(21)19(18-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,17,20)

InChI Key

CNLKBXSFYXUQQH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=N2)C(=O)N

Origin of Product

United States

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